

Lrrk2-IN-2: A Comparative Guide to Its Cross-Reactivity with Protein Kinases

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Compound of Interest

Compound Name: Lrrk2-IN-2

Cat. No.: B12412751

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the protein kinase inhibitor **Lrrk2-IN-2**, with a focus on its cross-reactivity with other protein kinases. Due to the limited availability of a comprehensive public kinase selectivity profile for **Lrrk2-IN-2**, this guide utilizes data from its closely related analog, Lrrk2-IN-1, as a primary reference for off-target effects. Lrrk2-IN-1 and **Lrrk2-IN-2** (also referred to as compound 22) share a similar chemical scaffold, suggesting a comparable pattern of kinase interaction. However, researchers should consider potential variations in their selectivity profiles.

Executive Summary

Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in Parkinson's disease. The development of selective LRRK2 inhibitors is a significant focus of research. **Lrrk2-IN-2** is a potent, selective, and brain-penetrant inhibitor of LRRK2 with an IC₅₀ of less than 0.6 nM.^[1] Understanding the cross-reactivity of such inhibitors is crucial for predicting potential off-target effects and ensuring therapeutic safety and efficacy. This guide summarizes the available data on the selectivity of the closely related Lrrk2-IN-1 and outlines the experimental methodologies used for such assessments.

Kinase Selectivity Profile of Lrrk2-IN-1

The selectivity of Lrrk2-IN-1 has been evaluated against a broad panel of kinases using multiple platforms. The primary screening of a 300-membered compound library, which led to

the identification of LRRK2-IN-1, was performed against 442 diverse kinases.[2] LRRK2-IN-1 demonstrated high selectivity, inhibiting only 12 of the 442 kinases at a significant level.[3]

Below is a summary of the reported off-target kinases for Lrrk2-IN-1.

| Kinase | Assay Type | IC50 (nM) | Notes |
|--------|-------------------|-----------|---------------------------|
| DCLK2 | Biochemical Assay | 45 | - |
| AURKB | Biochemical Assay | >1000 | No significant inhibition |
| CHEK2 | Biochemical Assay | >1000 | No significant inhibition |
| MKNK2 | Biochemical Assay | >1000 | No significant inhibition |
| MYLK | Biochemical Assay | >1000 | No significant inhibition |
| NUAK1 | Biochemical Assay | >1000 | No significant inhibition |
| PLK1 | Biochemical Assay | >1000 | No significant inhibition |

Table 1: Reported Off-Target Kinase Activity of Lrrk2-IN-1

Experimental Protocols

The assessment of kinase inhibitor selectivity involves a variety of experimental techniques. The primary methods used to characterize Lrrk2-IN-1 are detailed below.

KINOMEScan™ Assay (Competitive Binding Assay)

The KINOMEScan™ platform by DiscoverX (now part of Eurofins) is a high-throughput competition binding assay used to quantify the interaction of a compound with a large panel of kinases.

Methodology:

- **Kinase Preparation:** A panel of human kinases is expressed, typically as fusions with a DNA tag.
- **Ligand Immobilization:** A proprietary, broadly active kinase inhibitor is immobilized on a solid support.
- **Competitive Binding:** The test compound (e.g., Lrrk2-IN-1) and the DNA-tagged kinase are incubated with the immobilized ligand. The test compound competes with the immobilized ligand for binding to the kinase's ATP-binding site.
- **Quantification:** The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition by the test compound.
- **Data Analysis:** Results are typically reported as the percentage of the control (%Ctrl), where the control is the amount of kinase bound in the absence of the test compound. A lower %Ctrl value signifies stronger binding of the inhibitor to the kinase.

Dundee Kinase Profiling Service (Radioactive Filter Binding Assay)

The Medical Research Council (MRC) Protein Phosphorylation and Ubiquitylation Unit at the University of Dundee provides a kinase profiling service that typically utilizes a radioactive filter binding assay.

Methodology:

- **Reaction Mixture:** The kinase, a specific peptide substrate, and the test inhibitor are incubated in a reaction buffer.
- **Initiation of Reaction:** The kinase reaction is initiated by the addition of [γ -³³P]ATP.
- **Incubation:** The reaction is allowed to proceed for a defined period at a controlled temperature.

- **Termination and Separation:** The reaction is stopped, and the radiolabeled phosphorylated substrate is separated from the unincorporated [γ - ^{33}P]ATP, often by spotting the reaction mixture onto phosphocellulose paper followed by washing.
- **Quantification:** The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
- **Data Analysis:** The percentage of remaining kinase activity in the presence of the inhibitor is calculated relative to a control reaction without the inhibitor.

KiNativ™ Assay (Activity-Based Protein Profiling)

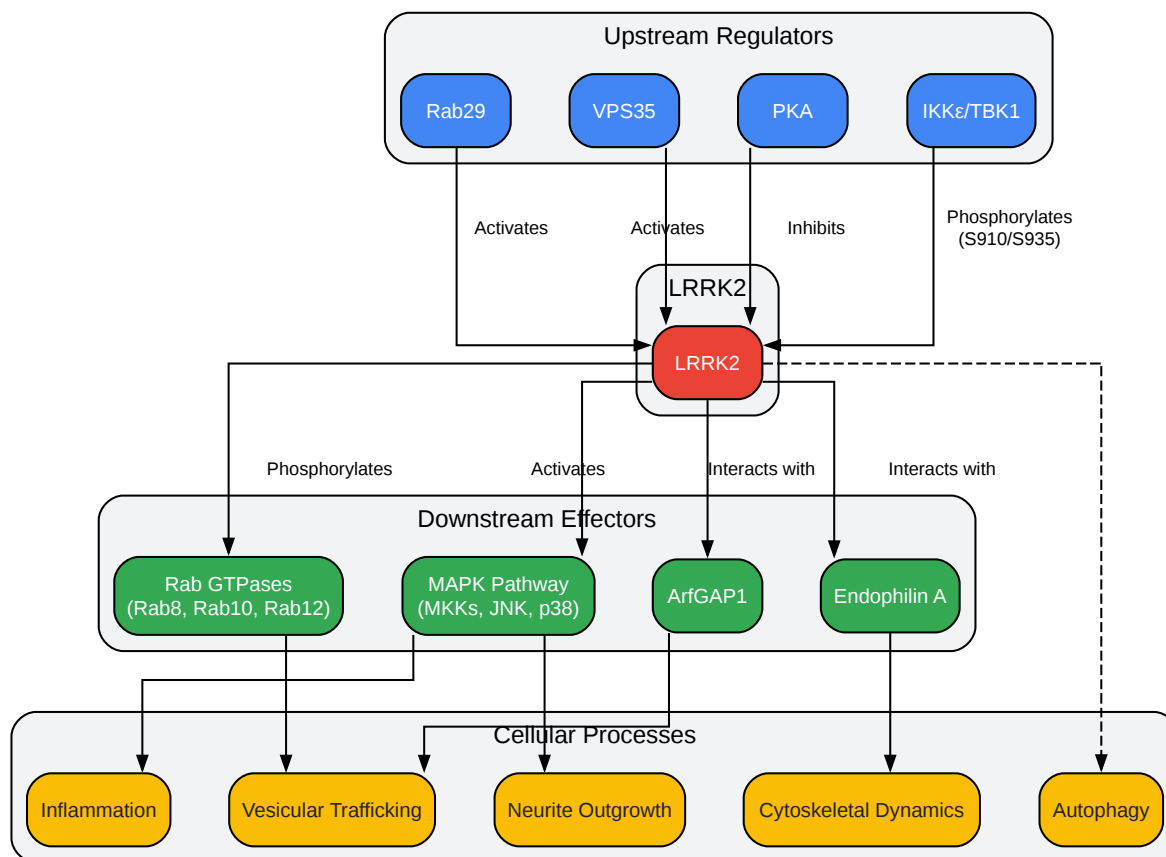
The KiNativ™ platform from ActivX (now part of Thermo Fisher Scientific) is an activity-based protein profiling method that assesses inhibitor binding to kinases in a more biologically relevant context, such as cell or tissue lysates.

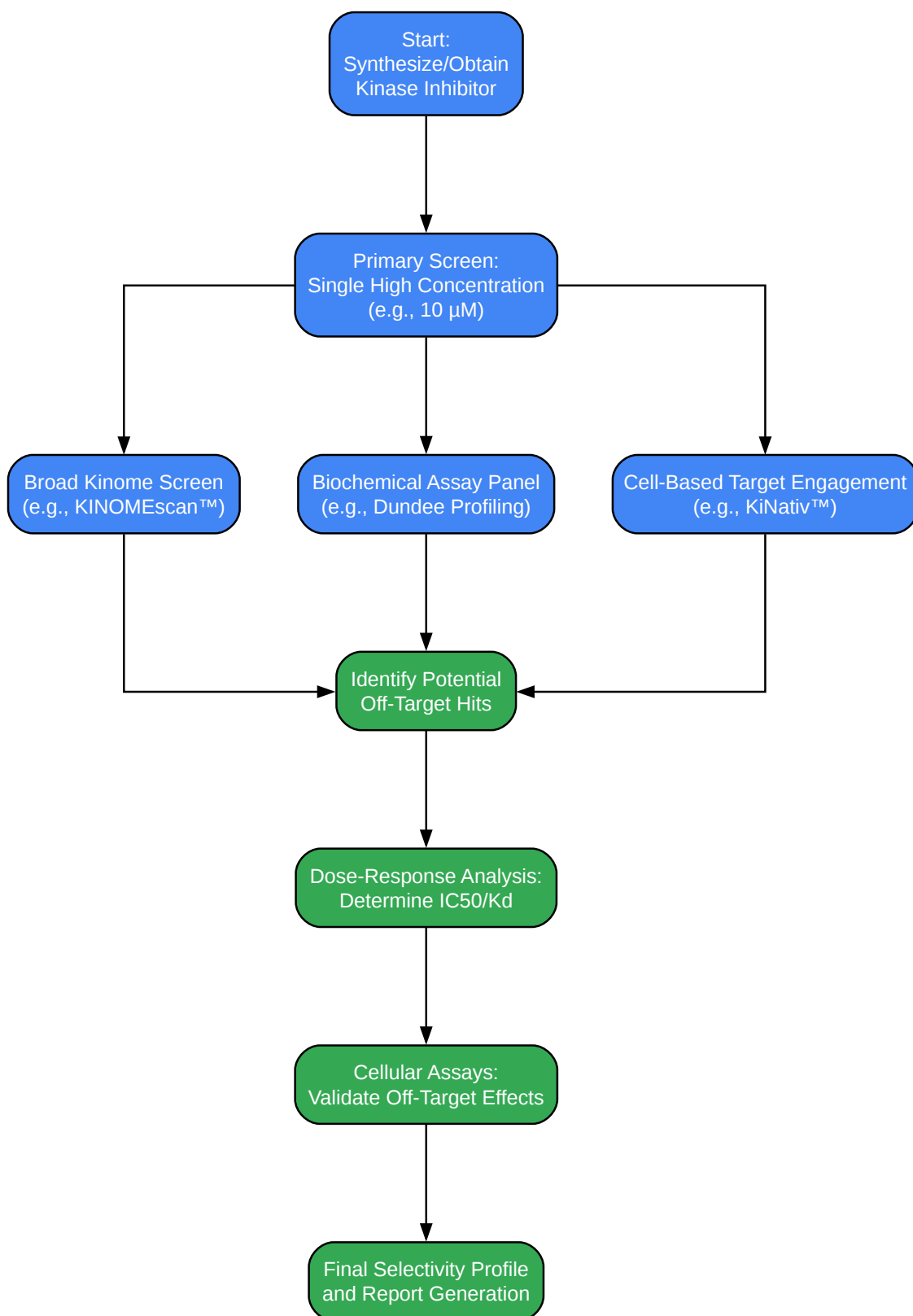
Methodology:

- **Lysate Preparation:** Cells or tissues are lysed to release the native kinases.
- **Inhibitor Incubation:** The lysate is incubated with the test compound, allowing it to bind to its target kinases.
- **Probe Labeling:** A biotinylated, irreversible ATP probe is added to the lysate. This probe covalently labels the ATP-binding site of active kinases that are not occupied by the test inhibitor.
- **Enrichment:** The biotin-labeled kinases are enriched using streptavidin affinity chromatography.
- **Digestion and Analysis:** The enriched kinases are digested into peptides, which are then identified and quantified using liquid chromatography-mass spectrometry (LC-MS/MS).
- **Data Analysis:** The abundance of each kinase peptide in the inhibitor-treated sample is compared to a control sample to determine the degree of target engagement by the inhibitor.

LRRK2 Signaling Pathway

LRRK2 is a large, multi-domain protein with both kinase and GTPase activity. It is implicated in a variety of cellular processes, and its signaling pathway is complex, involving numerous upstream regulators and downstream effectors.





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